REACTION_CXSMILES
|
C(OC(OC(OC(C)(C)C)=O)=O)(C)(C)C.[OH-].[Na+].[H-].[Na+].[Br:20][C:21]1[CH:29]=[C:28]2[C:24]([C:25]([C:30]([O:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:31])=[N:26][NH:27]2)=[CH:23][CH:22]=1.C([Li])(C)(C)C.CCCCC.[O:47]1[CH2:52][CH2:51][C:50](=[O:53])[CH2:49][CH2:48]1>O1CCCC1>[Br:20][C:21]1[CH:29]=[C:28]2[C:24]([C:25]([C:30]([O:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:31])=[N:26][NH:27]2)=[CH:23][CH:22]=1.[C:33]([O:32][C:30]([C:25]1[C:24]2[C:28](=[CH:29][C:21]([C:50]3([OH:53])[CH2:51][CH2:52][O:47][CH2:48][CH2:49]3)=[CH:22][CH:23]=2)[NH:27][N:26]=1)=[O:31])([CH3:36])([CH3:35])[CH3:34] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.8 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(=NNC2=C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
5.1 mmol
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 0.5 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to −78° C.
|
Type
|
WAIT
|
Details
|
After 0.5 h at −78° C.
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated aqueous ammonium chloride
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between ethyl acetate (100 mL) and water (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (70/30 ethyl acetate/hexanes)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=NNC2=C1)C(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)C1=NNC2=CC(=CC=C12)C1(CCOCC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |